2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine
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Overview
Description
2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine typically involves multi-step procedures. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperazine moiety and the methoxypyrimidine group. Common reagents used in these reactions include tert-butylamine, piperazine, and methoxypyrimidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents.
Piperazine derivatives: These compounds have a piperazine moiety but may have different functional groups attached.
Methoxypyrimidines: These compounds contain a methoxypyrimidine group but may lack the imidazo[1,2-b]pyridazine core.
Uniqueness
2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine is unique due to its combination of three distinct heterocyclic structures. This unique combination contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H25N7O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-tert-butyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H25N7O/c1-19(2,3)14-13-26-15(21-14)5-6-16(23-26)24-9-11-25(12-10-24)18-20-8-7-17(22-18)27-4/h5-8,13H,9-12H2,1-4H3 |
InChI Key |
CTVXJUFMZBXBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=CC(=N4)OC |
Origin of Product |
United States |
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